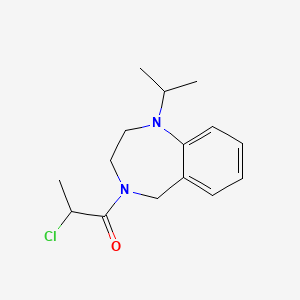

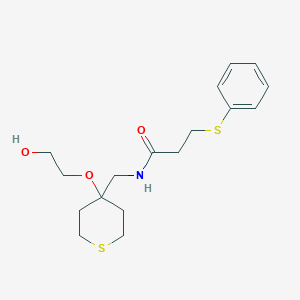

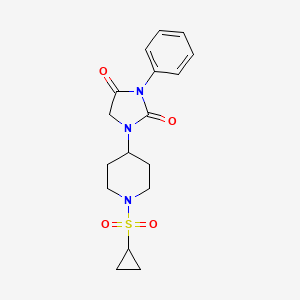

![molecular formula C18H12FN3OS B2769033 4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893967-71-0](/img/structure/B2769033.png)

4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a compound that belongs to the class of imidazo[2,1-b]thiazoles . Imidazo[2,1-b]thiazoles are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles has been a subject of research for many years . The synthetic approaches are grouped by the degree of research done on the imidazo[2,1-b]thiazole scaffold, from more to less studied .Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is characterized by the presence of imidazo[2,1-b]thiazole, phenyl, and fluoro groups . The imidazo[2,1-b]thiazole group is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Aplicaciones Científicas De Investigación

Anticancer Applications

A significant area of application for 4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide derivatives is in the field of anticancer research. Karki et al. (2011) synthesized and evaluated novel imidazo[2,1-b][1,3,4]thiadiazole derivatives for their anticancer activity, showing strong cytotoxicity against leukemia cells. This suggests their potential as chemotherapeutic agents due to their ability to induce apoptosis without cell cycle arrest (Karki et al., 2011). Additionally, Cindrić et al. (2017) reported on novel amidino substituted benzimidazole and benzothiazole derivatives with strong antiproliferative and DNA binding properties, highlighting their selective activity against HeLa cells and suggesting a mode of action through DNA groove binding (Cindrić et al., 2017).

Antimicrobial Applications

The synthesized derivatives of 4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide have also been explored for their antimicrobial properties. Sathe et al. (2011) demonstrated that fluorinated benzothiazolo imidazole compounds exhibit promising antimicrobial activity, indicating their potential in combating microbial infections (Sathe et al., 2011). Another study by Desai et al. (2013) synthesized fluorine-containing quinazolinones and thiazolidinones, showing notable antimicrobial potency against a range of bacterial and fungal species, further underlining the versatility of these compounds in antimicrobial research (Desai et al., 2013).

Sensor Applications

In addition to their therapeutic potential, compounds related to 4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide have been utilized in the development of fluorescent sensors. A study by Suman et al. (2019) explored benzimidazole and benzothiazole conjugated Schiff bases as fluorescent sensors for metal ions, demonstrating their high sensitivity and selectivity towards Al3+ and Zn2+. This research opens new avenues for using these compounds in environmental monitoring and bioimaging applications (Suman et al., 2019).

Direcciones Futuras

The future directions for the research on “4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” could involve further exploration of its synthesis, chemical reactions, and biological activities. The potential applications of this compound in various fields such as medicinal chemistry could also be explored .

Propiedades

IUPAC Name |

4-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3OS/c19-14-6-4-12(5-7-14)17(23)20-15-3-1-2-13(10-15)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQBHDDOMWUKDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

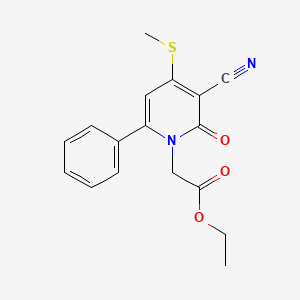

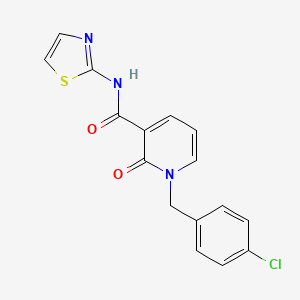

![2-(3,9-dimethyl-6,8-dioxo-7-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide](/img/structure/B2768950.png)

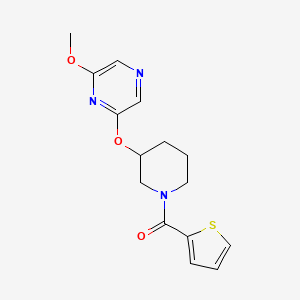

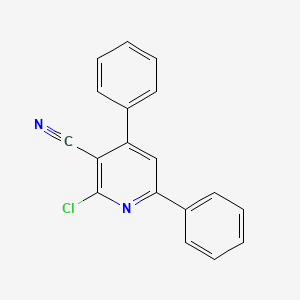

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2768953.png)

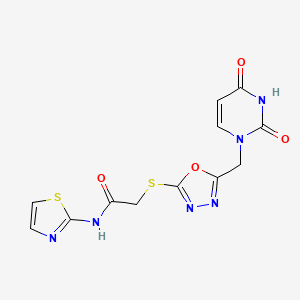

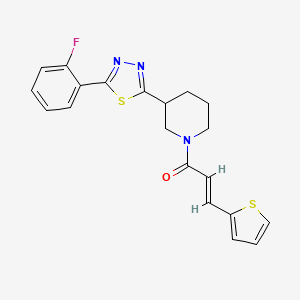

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamide](/img/structure/B2768956.png)

![1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2768962.png)